Compound Description: A-585539 is a selective high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR) exhibiting rapid kinetics, low nonspecific binding, and high specific activity. Its binding characteristics have been extensively studied in both rat and human brains.
Relevance: A-585539, like N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine, contains a nitrogen-containing heterocycle linked to a complex ring system. Both compounds showcase the importance of heterocyclic moieties in achieving biological activity. The presence of a phenyl group in A-585539 further highlights the potential role of aromatic substitutions in influencing the pharmacological properties of such compounds.
Compound Description: This compound served as a starting point for developing arginine vasopressin (AVP) V1A receptor antagonists. Research explored modifications of the 2-phenyl group for increased selectivity towards the V1A receptor.
Relevance: The compound 2-phenyl-4'-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzanilide shares with N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine the presence of a phenyl substituent attached to a central ring system incorporating a nitrogen atom. This structural similarity allows for comparisons of their pharmacological properties and highlights the influence of specific ring structures and substituents on their biological activities.
Compound Description: 9f emerged as a highly potent and selective antagonist for the V1A receptor. Its development was based on replacing the 2-phenyl group in compound 7 with a 2-ethyl-1H-imidazol-1-yl group.
Relevance: The presence of a 2-ethyl-1H-imidazol-1-yl group in (Z)-4'-({4,4-difluoro-5-[(N-cyclopropylcarbamoyl)methylene]-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}carbonyl)-2-(2-ethyl-1H-1-imidazol-1-yl)benzanilide directly relates to the 1-ethyl-1H-imidazol-2-yl group in N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine. This shared structural motif points towards the potential importance of this specific imidazole derivative in influencing the binding and activity of these compounds at their respective receptors.
Compound Description: This compound belongs to a series of newly synthesized quinoline–benzimidazole hybrids containing triazole-methyl-phenoxy linkers. The compounds were tested for antiproliferative activity against various cell lines.
Relevance: This compound, like N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine, contains a 1H-imidazol group. They both belong to a broader category of heterocyclic compounds, emphasizing the prevalence and significance of these structures in medicinal chemistry. While the specific arrangement and substitution patterns differ, both compounds highlight the importance of imidazole and related heterocycles in influencing biological activities.
Compound Description: Another quinoline-benzimidazole hybrid containing a triazole-methyl-phenoxy linker. This compound demonstrated the ability to arrest the cell cycle in lymphoma (HuT78) cells.
Relevance: This compound, like N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine, contains a 1H-imidazol group. They both belong to a broader category of heterocyclic compounds, emphasizing the prevalence and significance of these structures in medicinal chemistry. The presence of a halogen substituent in both compounds further emphasizes the potential for incorporating halogens to modulate their biological activities.
Compound Description: A quinoline-benzimidazole hybrid with a different type of triazole linker compared to 9c and 10e. It showed potent and selective inhibition of lymphoma cell line growth.
Relevance: This compound, like N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine, contains a 1H-imidazol group. This shared structural feature, while present in different molecular contexts, suggests that this heterocycle might play a crucial role in their biological activities. Further exploration of imidazole derivatives and their variations in these and related compounds can be crucial for optimizing their pharmacological profiles.
Compound Description: A quinoline-benzimidazole hybrid with a bromine substituent on the phenoxy core. It also displayed the ability to arrest the cell cycle in lymphoma cells.
Relevance: The compound 2-{3-bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride, with its 1H-imidazol group, shares a key structural element with N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine. This shared motif points to the potential role of imidazoles in mediating interactions with biological targets.
Compound Description: This series of compounds was synthesized by reacting tetrahydro-1,5-benzodiazepinethiones with aromatic α-haloketones.
Relevance: While the core structures differ significantly, both N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine and the S-(2-oxo-2-phenyl-X-(p)-ethyl)-3-(2-methyl-1H-benzimidazol-1-yl) propane (or butane) thioate hydrobromides compounds highlight the use of aromatic substituents like phenyl groups in medicinal chemistry. These aromatic groups can participate in various interactions with biological targets and contribute to the overall pharmacological profile of the compounds.
Compound Description: These compounds serve as intermediates in the synthesis of both thiazolo [3,2-a][1,5]benzodiazepine and N-substituted 2-methyl-1H-benzimidazole derivatives.
Relevance: Similar to N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine, 2-[(1-acetyl-2(or 3)-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl) sulfanyl]-1-phenylethanones emphasizes the use of a phenyl substituent attached to a complex ring structure. This shared feature suggests that aromatic substitutions like phenyl groups play a vital role in influencing the reactivity and potential biological activity of these compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.